2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Catalog No.
S663157
CAS No.
69812-29-9
M.F
C6H7ClN2O3S2
M. Wt
254.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-4-methylthiazole-5-sulfonyl chloride

CAS Number

69812-29-9

Product Name

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

IUPAC Name

2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride

Molecular Formula

C6H7ClN2O3S2

Molecular Weight

254.7 g/mol

InChI

InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)

InChI Key

NXGKPRKPUCSEIL-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3S2C_6H_7ClN_2O_3S_2 and a molecular weight of 254.71 g/mol. It is classified under the category of sulfonyl chlorides and is recognized for its potential applications in various chemical syntheses and biological studies. The compound is characterized by the presence of both an acetamido group and a thiazole ring, contributing to its unique reactivity and properties. It appears as a white to brown solid and is soluble in organic solvents .

Currently, there's no documented information regarding the specific mechanism of action of AMTSC in biological systems. This suggests that research on its potential biological activity is limited.

AMTSC is likely to exhibit similar hazards as other sulfonyl chlorides. These include:

  • Skin and Eye Corrosivity: The sulfonyl chloride group can react with tissues, causing severe irritation and burns [].
  • Respiratory Irritation: Inhalation of AMTSC dust or vapors can irritate the respiratory tract.
  • Acute Toxicity: Data on the specific toxicity of AMTSC is unavailable, but it's advisable to handle it with caution following standard laboratory safety protocols for corrosive and potentially toxic materials [].

Synthesis and Characterization:

2-Acetamido-4-methylthiazole-5-sulfonyl chloride is a heterocyclic compound with the chemical formula C6H7ClN2O3S2. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including the reaction of 2-amino-4-methylthiazole with chlorosulfonyl isocyanate []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

  • Organic synthesis: The presence of a sulfonyl chloride group indicates its potential as a reactive intermediate in organic synthesis. It could potentially be used as a coupling agent or a precursor for the introduction of sulfonyl groups into other molecules.
  • Medicinal chemistry: The heterocyclic ring structure and functional groups present in the molecule offer possibilities for exploring its biological activity. However, further research is needed to determine if it possesses any therapeutic potential.
Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Hydrolysis: In the presence of water, 2-acetamido-4-methylthiazole-5-sulfonyl chloride can hydrolyze to form 2-acetamido-4-methylthiazole-5-sulfonic acid.
  • Acylation Reactions: The acetamido group allows for further acylation reactions, expanding its utility in synthesizing more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Acetamido-4-methylthiazole-5-sulfonyl chloride exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This property makes it a candidate for studies related to pharmacokinetics and drug interactions . Additionally, its structural features suggest potential antimicrobial or antifungal activities, although specific studies may be required to confirm these effects.

The synthesis of 2-acetamido-4-methylthiazole-5-sulfonyl chloride can be achieved through several methods:

  • From Thiazole Derivatives: Starting from thiazole derivatives, the introduction of an acetamido group followed by sulfonylation can yield the target compound.
  • Direct Sulfonylation: Reaction of 4-methylthiazole with chlorosulfonic acid followed by acetylation can also produce this compound.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies to ensure functional group integrity during transformations.

These methods underscore the compound's accessibility for research and industrial applications .

The applications of 2-acetamido-4-methylthiazole-5-sulfonyl chloride are diverse:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific metabolic pathways.
  • Biochemical Research: The compound is valuable in studying enzyme inhibition and drug metabolism due to its interaction with cytochrome P450 enzymes.
  • Synthetic Organic Chemistry: It is used as a reagent in organic synthesis for creating sulfonamide compounds and other derivatives.

These applications highlight its significance in both academic research and industrial processes.

Interaction studies involving 2-acetamido-4-methylthiazole-5-sulfonyl chloride focus on its role as an enzyme inhibitor. Research indicates that it can significantly affect the activity of CYP1A2, which may lead to altered pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural or functional similarities with 2-acetamido-4-methylthiazole-5-sulfonyl chloride. These include:

Compound NameStructural FeaturesUnique Attributes
2-Acetamido-4-methylthiazoleThiazole ring with acetamido groupBase structure without sulfonyl chloride
4-MethylthiazoleThiazole ringLacks acetamido and sulfonyl groups
SulfanilamideSulfonamide structureAntimicrobial properties
2-Amino-4-methylthiazoleAmino group instead of acetamidoDifferent reactivity profile

These compounds are compared based on their structural features and unique attributes, highlighting how 2-acetamido-4-methylthiazole-5-sulfonyl chloride stands out due to its specific functional groups that contribute to its reactivity and biological activity.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69812-29-9

Wikipedia

2-Acetamido-4-methyl-5-thiazolesulfonyl chloride

Dates

Modify: 2023-08-15

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